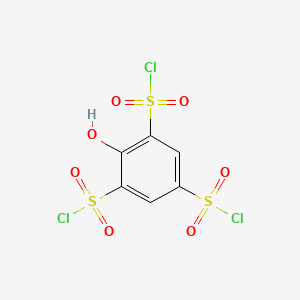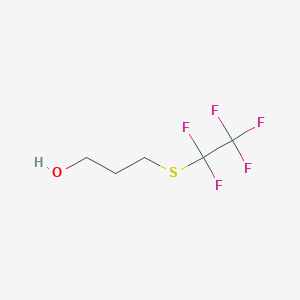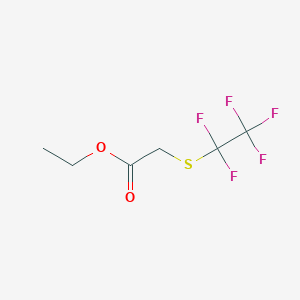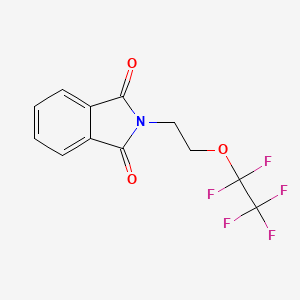
2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione, 97% (hereafter referred to as 2-PFEI) is a compound with a wide range of applications in scientific research. It is a highly versatile compound with a broad range of properties, making it suitable for many different applications. 2-PFEI has been used in a variety of scientific studies, including studies of biochemical and physiological effects, as well as in lab experiments.
Scientific Research Applications
2-PFEI has a wide range of applications in scientific research. It has been used in studies of biochemical and physiological effects, as well as in lab experiments. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of environmental toxins on human health. It has also been used to study the effects of hormones on cell proliferation and differentiation. Additionally, it has been used to study the effects of drugs on the immune system and to study the effects of drugs on cancer cells.
Mechanism of Action
2-PFEI acts as a proton-transfer agent, transferring protons from one molecule to another. This allows it to interact with various molecules, including proteins, enzymes, and other biologically active compounds. It has been shown to interact with proteins and enzymes, as well as with various hormones and neurotransmitters. Additionally, it has been shown to interact with various toxins, drugs, and other environmental agents.
Biochemical and Physiological Effects
2-PFEI has been shown to have a wide range of biochemical and physiological effects. It has been shown to have an effect on cell proliferation and differentiation, as well as on the immune system and on the nervous system. Additionally, it has been shown to have an effect on hormone levels and on the metabolism of drugs.
Advantages and Limitations for Lab Experiments
2-PFEI has a number of advantages for use in lab experiments. It is highly versatile, with a broad range of properties that make it suitable for a variety of applications. Additionally, it is easy to synthesize and is highly stable, making it suitable for long-term storage. However, it does have some limitations. It is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, its high melting point may make it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for 2-PFEI. It could be used to study the effects of drugs on the nervous system, as well as to study the effects of environmental toxins on human health. Additionally, it could be used to study the effects of hormones on cell proliferation and differentiation, as well as to study the effects of drugs on the immune system and on cancer cells. Additionally, it could be used to study the effects of various drugs on the metabolism of other drugs, as well as to study the effects of various toxins on the environment. Finally, it could be used to study the effects of various hormones on the body and to study the effects of various drugs on the brain.
Synthesis Methods
2-PFEI is synthesized by the reaction of 2-pentafluoroethyloxy-ethyl bromide and isoindole-1,3-dione in the presence of an acid catalyst. The reaction is highly exothermic and proceeds rapidly to completion. The resulting product is a white crystalline solid with a purity of 97%.
properties
IUPAC Name |
2-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F5NO3/c13-11(14,15)12(16,17)21-6-5-18-9(19)7-3-1-2-4-8(7)10(18)20/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNSRFNYIWGHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)
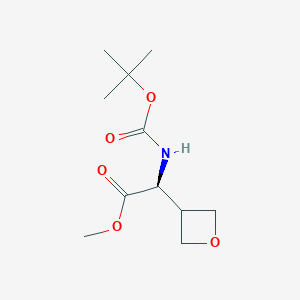
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)
![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)


